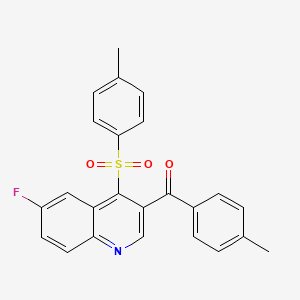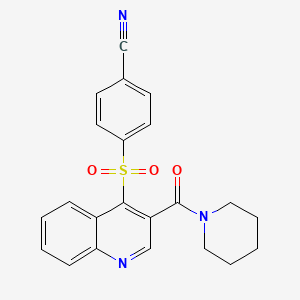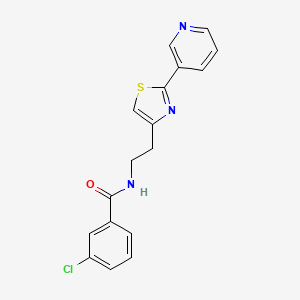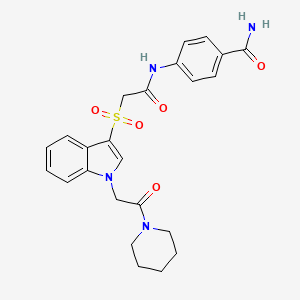
N-(3-methoxypropyl)-1-(morpholin-4-ylsulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)-1-(morpholin-4-ylsulfonyl)piperidine-4-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "MPS" and is known to have a variety of biochemical and physiological effects. In We will also discuss the scientific research applications of MPS and list future directions for further research.
Aplicaciones Científicas De Investigación
Pharmacological Potential
N-(3-methoxypropyl)-1-(morpholin-4-ylsulfonyl)piperidine-4-carboxamide and its derivatives have been explored for various pharmacological potentials. Studies have shown that similar compounds exhibit significant inhibitory activity against certain biological targets. For instance, a compound structurally related to N-(3-methoxypropyl)-1-(morpholin-4-ylsulfonyl)piperidine-4-carboxamide showed inhibitory activity against renin, an enzyme involved in blood pressure regulation (Tokuhara et al., 2018). Another study synthesized morpholine and piperidine derivatives for potential use as tracers in medical imaging, particularly targeting the CB1 cannabinoid receptor (Tobiishi et al., 2007).
Anti-Inflammatory and Analgesic Applications
Some derivatives of N-(3-methoxypropyl)-1-(morpholin-4-ylsulfonyl)piperidine-4-carboxamide have shown potential as anti-inflammatory and analgesic agents. A study synthesizing novel compounds from visnaginone and khellinone demonstrated that these derivatives had significant inhibitory activity on COX-2, a key enzyme in inflammation and pain processes, and exhibited analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antiproliferative Activity
In the field of oncology, certain derivatives have shown antiproliferative activity against cancer cell lines. For example, a synthesized compound with a similar structure demonstrated significant inhibitory activity against various cancer cell lines, indicating potential use in cancer treatment (Lu et al., 2021).
Neuropharmacology
In neuropharmacology, related compounds have been studied for their interactions with specific receptors. Research focusing on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide provided insights into its binding interaction with the CB1 cannabinoid receptor, which is relevant for understanding neurological processes and potential treatments (Shim et al., 2002).
Chemical Kinetics and Reactions
The compound and its derivatives have also been studied in the context of chemical kinetics and reactions. Research on the reactions of related thionocarbonates with alicyclic amines, including morpholine and piperidine, provided valuable insights into the reaction mechanisms and kinetics, which are crucial for synthetic chemistry applications (Castro et al., 2001).
Histamine Receptor Antagonism
Furthermore, compounds with a similar structure have been explored for their potential as histamine receptor antagonists. A study on 4-phenoxypiperidines, which are structurally related, showed potent in vitro activity at the human H3 receptor, indicating potential applications in treating conditions related to histamine receptor activity (Dvorak et al., 2005).
Propiedades
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-8-methoxy-3,5-dimethylpyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O3S/c1-28-20-9-8-18(34-3)14-19(20)22-23(28)24(33)29(2)25(27-22)35-15-21(32)31-12-10-30(11-13-31)17-6-4-16(26)5-7-17/h4-9,14H,10-13,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYJOGKITUTDIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-1-(morpholin-4-ylsulfonyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2377625.png)
![(2Z)-N-benzyl-2-[3-(4-chlorophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide](/img/structure/B2377627.png)
![N-(cyanomethyl)-2-({1-[4-(trifluoromethoxy)phenyl]ethyl}sulfanyl)acetamide](/img/structure/B2377628.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2377629.png)
![3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2377631.png)
![2-phenoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2377632.png)
![7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2377633.png)


![8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2377638.png)
![N-[1-(2-furyl)ethyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2377640.png)


